2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with appropriate alkylating agents under controlled conditions . One common method involves the use of phenacyl bromides in a DMSO-K₂CO₃ system . The reaction is carried out at temperatures ranging from 40°C to 80°C, depending on the substituents present on the phenacyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, especially when electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenacyl bromides in DMSO-K₂CO₃ system.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with biological macromolecules such as DNA and proteins . The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it can inhibit various enzymes and signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
6H-Indolo[2,3-b]quinoxaline: A precursor and structural analog.
Phenacyl Bromides: Used in the synthesis of various indoloquinoxaline derivatives.
Uniqueness
2-(2-{6H-Indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both indole and quinoxaline moieties. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs .
Properties
IUPAC Name |
2-(2-indolo[3,2-b]quinoxalin-6-ylethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c29-23-15-7-1-2-8-16(15)24(30)28(23)14-13-27-20-12-6-3-9-17(20)21-22(27)26-19-11-5-4-10-18(19)25-21/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMDRFOFXIBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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